molecular formula C9H13NO B1660760 3-(Propylamino)phenol CAS No. 82833-28-1

3-(Propylamino)phenol

Cat. No.: B1660760
CAS No.: 82833-28-1
M. Wt: 151.21 g/mol
InChI Key: MVULBFCSAWHERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylamino)phenol (CAS 82833-28-1) is an organic compound with the molecular formula C 9 H 13 NO and a molecular weight of 151.21 g/mol . This aromatic amine serves as a versatile building block and intermediate in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring both a phenolic hydroxyl group and a secondary alkylamine, makes it a valuable precursor for the synthesis of more complex molecules . Researchers utilize such compounds in the development of pseudo-peptidic molecules , which are an important class of biologically active artificial compounds. These pseudo-peptides are designed to mimic natural peptides but often exhibit enhanced drug-like properties, such as improved stability and target specificity . The propylamino side chain can contribute to these properties by influencing the molecule's lipophilicity and flexibility. A specific synthetic route to this compound, with a yield of approximately 78%, has been reported in the literature . This product is intended for research use only and is not suitable for diagnostic or therapeutic applications. It should not be used in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82833-28-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(propylamino)phenol

InChI

InChI=1S/C9H13NO/c1-2-6-10-8-4-3-5-9(11)7-8/h3-5,7,10-11H,2,6H2,1H3

InChI Key

MVULBFCSAWHERU-UHFFFAOYSA-N

SMILES

CCCNC1=CC(=CC=C1)O

Canonical SMILES

CCCNC1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 3 Propylamino Phenol

Established Reaction Pathways for the Target Compound

The construction of 3-(Propylamino)phenol relies on established organic reactions that allow for the formation of the N-propyl bond on a 3-aminophenol (B1664112) backbone. The most direct and widely utilized of these pathways is reductive amination.

Reductive amination is a highly effective and common method for forming amines. In the context of this compound synthesis, this strategy involves the reaction of 3-aminophenol with propanal (propionaldehyde). The reaction proceeds in two main stages within a single pot: first, the amino group of 3-aminophenol attacks the carbonyl carbon of propanal to form a Schiff base or imine intermediate. Second, this intermediate is immediately reduced in situ to the desired secondary amine, this compound. umich.eduresearchgate.net

This one-pot reaction is advantageous as it avoids the isolation of the unstable imine intermediate and typically leads to good yields of the selectively N-alkylated product. umich.eduresearchgate.net The direct alkylation of amines with alkyl halides often leads to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts, a problem that reductive amination circumvents.

The efficiency and yield of the reductive amination process are highly dependent on the choice of reducing agent, solvent, catalyst, and temperature. A variety of reducing agents can be employed, each with specific characteristics. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this reduction. umich.eduorganic-chemistry.org Other specialized borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also frequently used because they are mild enough not to reduce the aldehyde starting material, targeting the imine intermediate with greater selectivity.

Catalytic hydrogenation is another robust method for the reduction step. This involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). nih.gov The choice of catalyst and support can influence the reaction's efficiency and selectivity. The reaction is typically carried out in a suitable solvent, like methanol, that can dissolve the reactants and is compatible with the chosen reducing agent. umich.edu

ParameterVariationEffect on Reaction
Reducing Agent Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd-C)Choice affects selectivity; mild reagents like NaBH₃CN prevent reduction of the starting aldehyde.
Solvent Methanol, Ethanol, TolueneAffects solubility of reactants and compatibility with the reducing agent.
Catalyst (for Hydrogenation) Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), Nickel NanoparticlesCatalyst activity and support material can influence yield and reaction rate. organic-chemistry.org
Temperature Room Temperature to 80°CHigher temperatures can increase reaction rates but may also lead to side products.
pH Mildly Acidic (pH ~5-6)Facilitates imine formation without deactivating the amine nucleophile.

An alternative, albeit more indirect, pathway to aminophenols involves the introduction of a nitrogen-containing group onto the phenol (B47542) ring, which is subsequently converted to the desired amine. One classical method involves the nitration of phenol, followed by reduction. Phenol is first reacted with dilute nitric acid to yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. To obtain the meta-substituted intermediate required for 3-aminophenol, a different precursor, such as 3-nitrophenol (B1666305), must be used as the starting material, which is then reduced. wikipedia.org

A related approach uses a nitrosation reaction. Phenol can react with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form nitrosophenols. Subsequent reduction of the nitroso group yields the corresponding aminophenol. Once 3-aminophenol is synthesized through these or other methods, the propyl group can be introduced via the reductive amination pathway described previously. umich.eduresearchgate.net

Achieving the desired regiochemistry (i.e., substitution at the meta position) is a significant challenge in the direct functionalization of phenol. Direct nitration or nitrosation of phenol predominantly yields ortho and para isomers. Therefore, to synthesize this compound via this route, one would typically start with a precursor that already has the nitrogen functionality at the correct position, such as 3-nitrophenol. The reduction of the nitro group in 3-nitrophenol to an amino group is a well-established process, often carried out using metal catalysts like palladium, platinum, or nickel with hydrogen gas, or using reagents like tin or iron in acidic media. Following the successful synthesis of 3-aminophenol, the subsequent N-alkylation must be controlled to ensure selective reaction at the nitrogen atom.

While not a standard method for this specific compound, a synthetic route utilizing a Grignard reagent is theoretically plausible for constructing the phenol moiety. Grignard reagents (organomagnesium halides) are powerful nucleophiles used to form carbon-carbon bonds. A hypothetical pathway could involve the formation of an aryl Grignard reagent from a protected 3-bromoaniline (B18343) derivative.

This organometallic intermediate could then be reacted with an oxygen source to introduce the hydroxyl group. A common laboratory method involves reacting the Grignard reagent with a trialkyl borate (B1201080) (e.g., trimethyl borate), followed by oxidative workup with hydrogen peroxide, to yield the phenol. stackexchange.comechemi.com This approach requires careful selection of protecting groups for the amine functionality to prevent it from reacting with the Grignard reagent. After the formation of the protected 3-aminophenol, deprotection and subsequent N-propylation would be required to yield the final product. This multi-step process is more complex and less direct than reductive amination from commercially available 3-aminophenol. nih.gov

Nitrosation Reactions for Key Intermediate Formation

Selective Functionalization Techniques in Aminophenol Synthesis

A primary challenge in the synthesis of N-alkylated aminophenols is achieving chemoselectivity. Aminophenols are difunctional compounds, containing both a nucleophilic amino group (-NH₂) and a nucleophilic hydroxyl group (-OH). Direct alkylation with an alkyl halide often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, which can be difficult to separate. umich.edu

To achieve selective N-alkylation, as required for the synthesis of this compound, specific techniques are employed. The reductive amination pathway is inherently selective for the amino group. umich.eduresearchgate.net The initial reaction of the aminophenol with an aldehyde (propanal) forms an imine exclusively at the more nucleophilic amino group, leaving the hydroxyl group untouched. The subsequent reduction of the imine to the amine finalizes the selective N-alkylation. umich.edu

Alternatively, a protecting group strategy can be used. The hydroxyl group can be protected (e.g., as a benzyl (B1604629) ether), allowing the amino group to be alkylated. The protecting group is then removed in a final step to yield the N-alkylated aminophenol. Another approach involves forming a stable chelate to selectively activate the amine, for instance by using 9-Borabicyclononane (9-BBN), which can facilitate mono-N-alkylation of 1,3-amino alcohols. organic-chemistry.org These methods provide chemists with the tools to control reactivity and synthesize the desired functionalized molecule with high precision.

Regioselective N-Alkylation Strategies for this compound and Analogues

Direct alkylation of aminophenols with alkyl halides often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing yields. umich.edu To overcome this, strategies that selectively enhance the nucleophilicity of the amino group or temporarily protect the hydroxyl group are employed.

One effective method for selective N-alkylation involves a one-pot reaction sequence starting with the condensation of an aminophenol with an aldehyde to form an imine (Schiff base). researchgate.net This intermediate masks the amino group's reactivity towards direct alkylation. Subsequent reduction of the imine, often with a reducing agent like sodium borohydride, yields the desired N-alkylated aminophenol. umich.eduresearchgate.net This approach provides excellent yields for a variety of aminophenols and aldehydes. umich.edu

Another strategy for achieving selective mono-N-alkylation of amino alcohols relies on the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This process involves chelation, deprotonation, reaction with an alkylating agent, and subsequent mild acidic hydrolysis to release the mono-N-alkylated product in high yields. organic-chemistry.org A patented industrial process describes a similar principle where an aminophenol is first reacted with an aldehyde (like benzaldehyde) to form an intermediate. This intermediate is then reacted with an alkylating agent such as dimethyl sulfate (B86663) to form an N-alkyl quaternary salt, which is subsequently hydrolyzed to yield the final mono-N-alkylated aminophenol. google.com This method allows for the recovery and recycling of the aldehyde. google.com

Table 1: Selective N-Alkylation of Aminophenols via Condensation and Reduction umich.edu

Entry Aminophenol Aldehyde Product Yield (%)
1 2-Aminophenol (B121084) Benzaldehyde N-Benzyl-2-aminophenol 98.3
2 2-Aminophenol p-Anisaldehyde N-(4-Methoxybenzyl)-2-aminophenol 90.7

Controlled O-Alkylation Approaches in Aminophenol Synthesis

For the selective alkylation of the hydroxyl group, the amino group must be protected. A common and effective strategy is the protection of the amino group by condensation with benzaldehyde. umich.eduresearchgate.net The resulting N-benzylideneaminophenol intermediate can then be subjected to alkylation. researchgate.net In the presence of a base like potassium carbonate (K2CO3) and an alkyl halide, the phenolic hydroxyl group is deprotonated and undergoes Williamson ether synthesis. umich.edu The final step involves the acidic hydrolysis of the imine protecting group to regenerate the free amino group, affording the desired O-alkylated aminophenol (alkoxyaniline). umich.eduresearchgate.net This method is efficient for various primary and secondary alkyl halides. researchgate.net

Complementary catalyst systems have also been developed for the selective O- or N-arylation of aminophenols, which highlights the principles of controlled reactivity. For instance, copper-catalyzed methods using specific ligands like picolinic acid or CyDMEDA can achieve selective O-arylation of 3- and 4-aminophenols. nih.gov

Table 2: Selective O-Alkylation of Aminophenols via Amino Group Protection researchgate.net

Entry Aminophenol Alkyl Halide Product Yield (%)
1 2-Aminophenol Benzyl Bromide 2-(Benzyloxy)aniline 94.2
2 3-Aminophenol Benzyl Bromide 3-(Benzyloxy)aniline 92.8
3 4-Aminophenol (B1666318) Methyl Iodide 4-Methoxyaniline 85.3

Emerging Synthetic Routes and Catalyst Development

Modern synthetic organic chemistry has introduced powerful new methods for creating complex molecules from simpler starting materials. These emerging routes offer novel ways to synthesize and functionalize this compound and its derivatives.

Mannich Condensation Applications in Aminophenol and Propylamino Phenol Derivatives

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (such as a phenol), formaldehyde, and a primary or secondary amine. oarjbp.com This reaction is a powerful tool for aminomethylation, introducing an aminomethyl group onto the phenolic ring, typically at the ortho position to the hydroxyl group. nih.gov The reaction proceeds via the formation of an Eschenmoser's salt-like iminium intermediate. researchgate.net

This methodology has been used to prepare a wide array of multidentate aminophenol ligands. researchgate.net For derivatives of this compound, the secondary amine functionality could potentially participate in the Mannich reaction, or the phenolic ring could be functionalized. The introduction of Mannich bases can significantly alter the properties of the parent molecule and is a widely used strategy in the structural modification of natural products and in medicinal chemistry. nih.gov Phenolic Mannich bases of various scaffolds have been synthesized and evaluated for a range of biological activities. nih.gov

Palladium-Catalyzed C-H Functionalization of Phenolic Systems

Palladium-catalyzed C-H functionalization has revolutionized synthetic chemistry by allowing the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials. rsc.org For phenolic systems, this approach provides a direct route to increase molecular complexity. nih.govresearchgate.net

The synthesis of phenols and their derivatives can be achieved through palladium-catalyzed C-O bond formation, which involves the direct hydroxylation of arene C-H bonds. nih.govresearchgate.net More commonly, a directing group is used to guide the palladium catalyst to a specific C-H bond (often ortho or meta to the directing group) for functionalization. acs.orgnih.gov While the phenolic hydroxyl group itself can act as a directing group, it is often protected or modified to tune its directing ability. researchgate.net The catalytic cycle for these transformations can involve various palladium oxidation states, including Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways, depending on the specific reaction conditions and oxidants used. nih.govsnnu.edu.cn This strategy allows for the introduction of aryl, alkyl, and other functional groups onto the phenolic ring with high regioselectivity. researchgate.net

Sequential C-H Functionalization for Phenol-Derived Chemical Libraries

Building upon the principles of C-H functionalization, sequential strategies have been developed to rapidly generate diverse collections, or "libraries," of molecules from a common phenolic template. This approach is highly valuable for drug discovery and materials science.

One such protocol begins with the hydroarylation of cinnamic acids with a phenol, such as 3,5-dimethoxyphenol, to produce a dihydrocoumarin (B191007). scite.aiacs.org This dihydrocoumarin possesses an activated ester that can be easily opened by an amine, forming a C-N bond and regenerating a phenolic hydroxyl group. scite.aiacs.org This newly formed phenol can then undergo a second, different hydroarylation or another C-H functionalization reaction. scite.ai This multi-step sequence allows for the coupling of a single phenol with multiple different building blocks in a controlled, stepwise manner, enabling the efficient construction of complex and diverse chemical libraries. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Aminophenol
Sodium borohydride
9-Borabicyclo[3.3.1]nonane (9-BBN)
Benzaldehyde
Dimethyl sulfate
N-Benzyl-2-aminophenol
N-(4-Methoxybenzyl)-2-aminophenol
N-Benzyl-4-aminophenol
Potassium carbonate
2-(Benzyloxy)aniline
3-(Benzyloxy)aniline
4-Methoxyaniline
4-(Pentyloxy)aniline
Picolinic acid
CyDMEDA (trans-N,N'-dimethyl-1,2-cyclohexanediamine)
Formaldehyde
3,5-Dimethoxyphenol
Cinnamic acid

Reactivity and Transformation Pathways of 3 Propylamino Phenol

Electrophilic Aromatic Substitution Dynamics on the Phenolic Ring

The benzene (B151609) ring of 3-(propylamino)phenol is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbritannica.com This heightened reactivity stems from the presence of two strong electron-donating groups: the phenolic hydroxyl (-OH) and the secondary amino (-NH-propyl) groups. These substituents increase the electron density of the aromatic ring, making it more attractive to electrophiles.

Both the hydroxyl and amino groups are powerful activating substituents that direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.orgbritannica.comucalgary.ca This directing effect is a consequence of their ability to donate a lone pair of electrons into the aromatic π-system through resonance. libretexts.orgminia.edu.egmasterorganicchemistry.com This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process, particularly when the attack occurs at the ortho or para positions. libretexts.orgminia.edu.eg

In this compound, the hydroxyl group is at position 1 and the propylamino group is at position 3 (meta to each other).

The hydroxyl group strongly directs incoming electrophiles to its ortho positions (positions 2 and 6) and its para position (position 4).

The propylamino group similarly directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6).

Therefore, the positions most activated for electrophilic attack are 2, 4, and 6, as they are ortho or para to at least one of the activating groups. The combined influence of these two powerful activating groups makes the aromatic ring of this compound highly nucleophilic, often leading to rapid reactions and sometimes polysubstitution, even under mild conditions. ucalgary.calibretexts.org For instance, the bromination of phenols can proceed readily without a Lewis acid catalyst, and in some cases, can lead to polybrominated products. libretexts.orgbyjus.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Group Type Activating/Deactivating Directing Effect Mechanism of Influence
-OH (Hydroxyl) Hydroxyl Strongly Activating Ortho, Para Strong resonance electron donation outweighs weaker inductive electron withdrawal. libretexts.orglibretexts.org
-NHR (Propylamino) Amino Strongly Activating Ortho, Para Strong resonance electron donation from the nitrogen lone pair. minia.edu.egmasterorganicchemistry.com

Amine-Centered Reactions and Derivatization

The secondary amine functionality in this compound is a key site for chemical modification. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, allowing it to react with a variety of electrophiles to form a wide range of derivatives. msu.educhemguide.co.uk

The propylamino group can undergo several types of reactions to yield more complex molecules. These derivatization reactions are fundamental in synthetic organic chemistry for altering the properties of the parent molecule.

Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. chemguide.co.uklibretexts.org This transformation is often used to protect the amine group or to synthesize new compounds with different biological or chemical properties.

Alkylation: The amine can react with alkyl halides in SN2 reactions to form tertiary amines. msu.edu If an excess of the alkylating agent is used, a quaternary ammonium (B1175870) salt can be formed. msu.edu

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a sulfonamide. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu

The nucleophilicity of an amine describes its ability to donate its electron pair to an electron-deficient atom other than a proton. masterorganicchemistry.com Secondary amines like this compound are generally strong nucleophiles. fiveable.meresearchgate.net Their reactivity is influenced by factors such as steric hindrance and the electronic nature of the substituents. fiveable.me The propyl group offers moderate steric bulk, making the nitrogen's lone pair accessible for attacking various electrophiles, including the carbonyl carbon of aldehydes and ketones, and the carbon atom in alkyl halides. msu.educhemguide.co.uk

Table 2: Examples of Derivatization Reactions at the Propylamino Group

Reaction Type Reagent Example Product Type
Acylation Ethanoyl chloride (CH₃COCl) N-acyl-3-(propylamino)phenol (Amide)
Alkylation Methyl iodide (CH₃I) 3-((methyl)(propyl)amino)phenol (Tertiary Amine)
Sulfonylation Benzenesulfonyl chloride (C₆H₅SO₂Cl) N-benzenesulfonyl-3-(propylamino)phenol (Sulfonamide)

Hydroxyl Group Reactivity and Functionalization

The phenolic hydroxyl group is another site for significant chemical transformations. While its bond to the aromatic ring is strong, preventing substitution or elimination of the entire group, the hydrogen atom is acidic, and the oxygen atom is nucleophilic after deprotonation. libretexts.org

The most common derivatization of the phenolic hydroxyl group involves converting it into an ether, a process known as etherification. wikipedia.org This transformation modifies the polarity and reactivity of the molecule and is a common strategy in organic synthesis. nih.gov

A primary method for synthesizing phenol (B47542) ethers is the Williamson ether synthesis. wikipedia.orgsolubilityofthings.com This two-step process involves:

Deprotonation: The phenol is treated with a strong base, such as sodium hydroxide (NaOH), to remove the acidic proton from the hydroxyl group. This generates a highly nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., propyl bromide) in an SN2 reaction to displace the halide and form the corresponding aryl ether. wikipedia.org

Other methods for phenol etherification include reactions with alkyl carboxylates or alcohols under specific catalytic conditions. google.comgoogle.comorganic-chemistry.org The choice of reagent and conditions allows for the synthesis of a diverse array of alkyl and aryl ethers. organic-chemistry.org

Table 3: Common Etherification Strategies for the Phenolic Hydroxyl Group

Method Reagents Key Intermediate Product Example

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃CH₂Br) | Phenoxide Ion | 3-(Propylamino)-1-ethoxybenzene | | Reaction with Alkyl Carboxylates | Alkyl Carboxylate (e.g., Methyl Acetate) | Phenol | 3-(Propylamino)-1-methoxybenzene |

Radical Reactivity and Antioxidant Performance Studies

The antioxidant potential of phenolic compounds, including this compound, is intrinsically linked to their ability to interact with and neutralize free radicals. This reactivity is primarily governed by the hydrogen-donating ability of the phenolic hydroxyl group and the nitrogen atom of the amino group. The presence of the propylamino substituent on the phenol ring influences the electron density distribution, which in turn affects the bond dissociation enthalpy (BDE) of the O-H and N-H bonds, a key determinant of radical scavenging efficiency.

Interaction with Carbon-Centered Organic Radicals

The interaction of this compound with carbon-centered organic radicals, such as alkyl radicals, is a crucial aspect of its antioxidant performance, particularly in preventing lipid peroxidation and other radical-induced degradation processes. Phenols and aromatic amines are recognized as effective radical-trapping antioxidants that readily donate a hydrogen atom to chain-carrying radicals, thereby terminating the radical chain reaction.

The rate of this hydrogen atom abstraction is influenced by several factors, including the stability of the resulting phenoxyl or aminyl radical. The propylamino group, being an electron-donating group, is expected to stabilize the resulting radical through resonance, thereby facilitating the hydrogen donation process. Studies on various substituted phenols have shown that the rate constants for hydrogen abstraction by primary alkyl radicals are significantly influenced by the nature and position of the substituents on the aromatic ring. For instance, electron-donating groups generally increase the rate of reaction.

It has been demonstrated in studies with other phenolic compounds that the reaction with alkyl radicals can be quantified using techniques like the radical clock method. This method allows for the determination of absolute rate constants for hydrogen abstraction. Although no such data has been found specifically for this compound, the established reactivity of phenols towards alkyl radicals suggests it would be an effective scavenger of these species.

Comparative Anti-Radical Activity of Aminophenol Variants

The anti-radical activity of aminophenol derivatives is highly dependent on their molecular structure, including the position of the amino and hydroxyl groups and the nature of any substituents on the amino group. While direct comparative studies featuring this compound are scarce, research on related aminophenol compounds offers valuable insights into the structure-activity relationships that govern their antioxidant performance.

Generally, the antioxidant activity of aminophenols is attributed to their ability to donate a hydrogen atom, with the amino group often being more effective than the hydroxyl group in this regard. The position of the substituents is also critical; for example, para-substituted aminophenols often exhibit different reactivity compared to meta or ortho isomers.

Studies on p-alkylaminophenols have indicated that the length of the alkyl chain can influence antioxidant activity. An increase in the alkyl chain length has been associated with enhanced antioxidant potency. This suggests that the propyl group in this compound likely contributes positively to its radical scavenging capabilities compared to an unsubstituted aminophenol.

To provide a comparative perspective, the table below illustrates typical antioxidant activity data for different classes of phenolic and aminophenolic compounds, as determined by common antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It is important to note that these are representative values and direct comparison requires standardized experimental conditions.

Compound FamilyExample CompoundTypical Antioxidant Activity Metric (e.g., IC50 in DPPH assay)Reference
Aminophenols p-AminophenolHighGeneral knowledge from antioxidant literature; specific values vary with experimental conditions. The amino group enhances radical scavenging activity compared to phenol.
N-Alkylaminophenols p-MethylaminophenolModerate to HighStudies on alkylaminophenols suggest that N-alkylation can modulate antioxidant activity. Elongation of the alkyl chain in p-alkylaminophenols has been shown to increase antioxidative activity.
Phenols PhenolModerateA baseline for phenolic antioxidant activity. The presence of substituents significantly alters this activity.
Substituted Phenols p-CresolModerate to HighElectron-donating groups like methyl enhance the hydrogen-donating ability of the phenolic hydroxyl group.

Note: This table is illustrative and intended to show general trends in antioxidant activity. IC50 values are concentration-dependent and vary significantly with the specific assay and conditions used.

The data suggests that N-alkylation and the position of the amino group are key factors in determining the anti-radical efficiency of aminophenol variants. The propyl group in this compound is expected to enhance its lipophilicity, which can be advantageous for its antioxidant action in lipidic environments. Further targeted research is necessary to precisely quantify the anti-radical activity of this compound and establish its relative potency among other aminophenol isomers and N-alkylated derivatives.

Advanced Spectroscopic and Computational Characterization of 3 Propylamino Phenol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. For 3-(Propylamino)phenol, a combination of techniques offers a complete picture of its atomic and molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the protons of the amine and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl (-OH) and amino (-NH) groups on the aromatic ring.

The protons of the propyl group will appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to resonate as a triplet, while the two methylene (B1212753) (CH₂) groups will appear as multiplets due to spin-spin coupling with adjacent protons. The protons on the aromatic ring will be observed in the downfield region, typically between 6.0 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern for these protons. The protons of the N-H and O-H groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration; they often appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.0 - 7.5 Multiplet
-NH- Variable (often broad) Singlet
-OH Variable (often broad) Singlet
-CH₂- (attached to N) ~2.9 - 3.4 Triplet
-CH₂- (middle) ~1.5 - 1.9 Sextet

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the propylamino group (C-N) are expected to show resonances at lower fields compared to the unsubstituted benzene carbons.

The propyl group carbons will appear in the upfield region of the spectrum. The carbon of the methyl group will be the most shielded, followed by the two methylene carbons. Due to the symmetry of the molecule, some of the aromatic carbons may have similar chemical shifts. docbrown.info

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-OH ~155 - 160
C-N ~145 - 150
Aromatic C-H ~100 - 130
-CH₂- (attached to N) ~45 - 50
-CH₂- (middle) ~20 - 25

Note: These are predicted values and can vary based on solvent and experimental conditions.

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. libretexts.org The N-H stretching of the secondary amine is expected in a similar region, often appearing as a sharper peak. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-N and C-O stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uc.edu

Table 3: Characteristic IR/FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Phenolic O-H Stretch, H-bonded 3200 - 3600 (broad)
Amine N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenol (B47542) ring, with its conjugated π-electron system, and the lone pairs of electrons on the nitrogen and oxygen atoms in this compound, allows for electronic transitions in the ultraviolet region.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense. The n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital, are generally of lower intensity. For phenol, a λmax is observed around 275 nm. docbrown.info The presence of the propylamino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to phenol.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound (C₉H₁₃NO) is 151.21 g/mol . nih.gov

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 151. The fragmentation pattern is expected to be influenced by the presence of both the phenol and the propylamino functional groups. Aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment with an m/z of 122. Another possible fragmentation is the loss of a propyl group. Phenols can undergo fragmentation by losing a hydrogen atom to form an [M-1]⁺ ion, or by the loss of carbon monoxide (CO) to give an [M-28]⁺ fragment. libretexts.orgdocbrown.info

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Ion/Fragment Fragmentation Pathway
151 [C₉H₁₃NO]⁺˙ Molecular Ion (M⁺˙)
122 [C₇H₈NO]⁺ M⁺˙ - •CH₂CH₃ (Alpha-cleavage)
108 [C₆H₆NO]⁺ M⁺˙ - •C₃H₇
93 [C₆H₅O]⁺ Fragmentation of the phenol ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Methodologies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These methods allow for the detailed characterization of electronic structure, reaction pathways, and dynamic behavior, complementing experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it a practical tool for studying molecular energetics and dynamics. scilit.com DFT calculations have proven useful for predicting the molecular structure, vibrational frequencies, and thermochemical properties of phenolic compounds. researchgate.netspectroscopyonline.com

DFT is a critical tool for elucidating chemical reaction mechanisms by mapping the potential energy surface that connects reactants and products. A key objective is the identification of transition states, which are the high-energy bottleneck structures that govern the kinetics of a chemical transformation. arxiv.orgarxiv.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. mdpi.com

For phenolic compounds, DFT has been used to investigate various reaction pathways, such as oxidation reactions involving radicals. researchgate.netnih.gov For example, studies on the reaction of phenol with hydroxyl radicals have used DFT to identify transition states for different attack positions on the aromatic ring. researchgate.net This type of analysis allows researchers to predict the most likely reaction pathways and the resulting products. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, offering insights into the thermodynamic and kinetic feasibility of proposed mechanisms. mdpi.commdpi.com The accuracy of these predictions can be enhanced by selecting appropriate functionals and basis sets that are well-suited for the system under investigation. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This is the highest energy orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, corresponding to its ionization potential. ossila.comijarset.com Molecules with high-energy HOMO orbitals are generally better electron donors. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The LUMO's energy indicates the molecule's ability to accept electrons, which is related to its electron affinity. ossila.comijarset.com A low-energy LUMO suggests the molecule is a good electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netias.ac.in Conversely, a large HOMO-LUMO gap indicates high stability. ias.ac.in These calculations provide valuable insights into the electronic behavior of this compound and its derivatives. nih.gov

Illustrative Frontier Orbital Energies and Energy Gap for a Phenolic Compound
ParameterValue (eV)Description
EHOMO-4.139Energy of the Highest Occupied Molecular Orbital
ELUMO-0.479Energy of the Lowest Unoccupied Molecular Orbital
ΔEgap (HOMO-LUMO)3.660Energy difference between HOMO and LUMO

Note: The data in this table is illustrative for a representative organic molecule and is not specific to this compound. Specific values must be calculated for the target compound. ijarset.com

DFT calculations are widely used to predict the harmonic vibrational frequencies of molecules. scilit.comnih.gov These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, rocking) and are invaluable for interpreting experimental infrared (IR) and Raman spectra. spectroscopyonline.com Comparing calculated vibrational spectra with experimental data can confirm molecular structures and aid in the assignment of spectral bands to specific atomic motions. spectroscopyonline.comresearchgate.net

In addition to vibrational spectra, DFT can be used to compute various thermochemical properties. researchgate.net By performing frequency calculations, one can obtain zero-point vibrational energies (ZPVE), thermal energy contents, heat capacities, and entropies. researchgate.net These values are essential for a comprehensive understanding of a molecule's thermodynamics. Furthermore, standard enthalpies of formation for molecules and their corresponding radicals can be derived from DFT calculations, often using isodesmic or homodesmotic reactions to ensure accuracy. researchgate.net This information is critical for determining other thermodynamic parameters, such as bond dissociation enthalpies. researchgate.netnih.gov

Example of Calculated Thermochemical Properties for a Phenolic Compound at 298.15 K
PropertyCalculated ValueUnit
Standard Enthalpy of Formation (Gas)-96.4 ± 0.6kJ/mol
Entropy316.5J/(mol·K)
Heat Capacity (Cp)105.8J/(mol·K)
OH Bond Dissociation Enthalpy363.6kJ/mol

Note: The data presented are for the parent compound phenol and serve as an example of properties that can be calculated for this compound. researchgate.net

Global chemical reactivity descriptors, derived from DFT, provide a quantitative framework for understanding and predicting the behavior of chemical species. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Chemical Hardness (η): A molecule with a large HOMO-LUMO gap is termed "hard," indicating it is less reactive and has high kinetic stability. ias.ac.in Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. ijarset.comias.ac.in Chemical hardness is a measure of the resistance to a change in electron distribution. ias.ac.in

Chemical Potential (μ) and Electronegativity (χ): These related terms describe the tendency of electrons to escape from a system. ijarset.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. ijarset.com

These descriptors are valuable for comparing the reactivity of different molecules. For instance, a compound with a lower chemical hardness and higher electrophilicity index would be predicted to be more reactive. ijarset.com The analysis of these parameters for this compound and its derivatives can offer significant insights into their relative stability and reactivity profiles. nih.gov

Illustrative Global Reactivity Descriptors Calculated from Orbital Energies
DescriptorFormulaCalculated Value (eV)Description
Ionization Potential (I)-EHOMO4.139Energy required to remove an electron.
Electron Affinity (A)-ELUMO0.479Energy released when an electron is added.
Chemical Hardness (η)(I - A) / 21.830Resistance to change in electron configuration.
Chemical Softness (S)1 / (2η)0.273Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)(I + A) / 22.309Ability to attract electrons.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χ1.457Propensity to act as an electrophile.

Note: The values in this table are derived from the illustrative orbital energies in Table 4.2.1.2 and are not specific to this compound. ijarset.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov Unlike quantum methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, allowing for the study of larger systems (thousands to millions of atoms) over longer timescales (nanoseconds to microseconds). mdpi.com

For a compound like this compound, MD simulations can be used to investigate its conformational flexibility, interactions with solvent molecules, and its behavior in a condensed phase (liquid or solid). researchgate.net By simulating the molecule in an aqueous environment, for example, one could study its hydration shell and hydrogen bonding patterns. MD is also a powerful tool for predicting macroscopic material properties from atomic-scale interactions. mdpi.com In the context of derivatives or formulations containing this compound, MD simulations could be employed to predict properties such as density, glass transition temperature, and mechanical characteristics like the elastic modulus. nih.govresearchgate.net These simulations provide a bridge between the molecular structure and the bulk properties of a material.

Role of 3 Propylamino Phenol As a Synthetic Intermediate and Precursor in Specialized Applications

Precursor Chemistry for Benzo[a]phenoxazinium Systems

A primary application of 3-(Propylamino)phenol is in the synthesis of benzo[a]phenoxazinium chlorides, a class of heterocyclic compounds recognized for their distinctive photophysical and electronic properties. mdpi.com The synthetic pathway typically begins with the nitrosation of this compound. In this initial step, this compound is reacted with sodium nitrite (B80452) in an acidic, ice-cold solution to yield the crucial intermediate, 2-nitroso-5-(propylamino)phenol hydrochloride. mdpi.com

This nitrosophenol derivative is then condensed with various naphthylamine derivatives in an acidic medium. mdpi.com This condensation reaction forms the fused polycyclic aromatic system characteristic of benzo[a]phenoxazinium compounds. mdpi.com These structures are not only significant for their biological activities but also serve as the core scaffold for a range of functional dyes and probes. researchgate.net

Synthesis of Near-Infrared (NIR) Fluorescence Probes

The benzo[a]phenoxazinium core, derived from this compound, is a foundational structure for creating near-infrared (NIR) fluorescent probes. nih.gov Probes that operate in the NIR region (typically 650-900 nm) are highly sought after for bioimaging applications because their longer wavelengths allow for deeper tissue penetration, reduced photodamage to biological samples, and minimal background autofluorescence from endogenous biomolecules. nih.govbohrium.com

The unique electronic arrangement of the benzo[a]phenoxazinium system results in strong absorption and fluorescence emission at long wavelengths, extending up to approximately 720 nm. nih.gov By chemically modifying the core structure, researchers can fine-tune the photophysical properties to develop probes for specific biological targets. For instance, these probes have been successfully used for imaging catecholamines in neuroimaging studies and for staining specific cellular organelles. nih.govnih.gov

Design of Sulphonamide-Functionalized Derivatives for Fluorescence Applications

To enhance the specificity and functionality of benzo[a]phenoxazinium-based probes, researchers have incorporated sulphonamide groups into their molecular structure. nih.gov The synthesis involves reacting the 2-nitroso-5-(propylamino)phenol hydrochloride intermediate with naphthylamine derivatives that have been pre-functionalized with a sulphonamide moiety. mdpi.com

The addition of a sulphonamide group has been shown to significantly improve the performance of these fluorescent probes. nih.gov For example, sulphonamide-functionalized benzo[a]phenoxazinium chlorides have demonstrated high specificity for staining the vacuole membrane and the perinuclear membrane of the endoplasmic reticulum in yeast cells. nih.govnih.gov This specificity makes them valuable alternatives to commercially available dyes for cellular imaging applications. nih.gov

The nature of the alkyl groups attached to the amino positions and the sulphonamide function can influence the fluorescence quantum yield (ΦF). Research has shown that mono-alkylation at the 9-position combined with a propyl group on the sulphonamide function can be beneficial for increasing the fluorescence quantum yield, leading to brighter and more effective probes. nih.gov

Photophysical Properties of Sulphonamide-Functionalized Benzo[a]phenoxazinium Derivatives
CompoundSubstitution at 9-PositionSulphonamide GroupFluorescence Quantum Yield (ΦF)Cellular Staining Specificity
Derivative 3dMono-propylPropyl sulfonamideHigh (0.33–0.55 range)Vacuole and perinuclear ER membrane
Derivative 3eMono-propylToluenesulfonamideLower than 3d/3fNot specified
Derivative 3fMono-ethyl (with methyl at 10-position)Propyl sulfonamideHigh (0.33–0.55 range)Vacuole and perinuclear ER membrane
Derivatives 3a-cDi-propylVariousLow (0.15–0.17 range)Not specified

Integration into Complex Heterocyclic Compound Synthesis

The utility of this compound extends beyond a single class of compounds, positioning it as a versatile intermediate for a variety of complex heterocyclic structures. Its ability to undergo reactions at both the hydroxyl and amino sites allows for its integration into diverse synthetic schemes.

Applications in Dye Chemistry and Chromophores

The benzo[a]phenoxazinium compounds synthesized from this compound are themselves potent dyes and chromophores. researchgate.net Their fused aromatic system imparts the distinctive electronic and photophysical properties necessary for strong color and fluorescence. mdpi.com This class of compounds, which includes the well-known dye Nile Blue, is valued for its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov

The resulting dyes are typically obtained as blue solids with significant fluorescence emissions at wavelengths up to 676 nm. mdpi.com Their utility in dye chemistry is linked to their excellent optical properties, including high molar absorption coefficients and good photostability, making them suitable for various staining and labeling applications in biological research. nih.gov

Utility in Catalyst Development and Ligand Design

While the primary documented use of this compound as a precursor is in the field of dyes and fluorescent probes, the broader class of aminophenols finds application in catalyst and ligand design. The nitrogen and oxygen atoms in aminophenol derivatives can act as coordination sites for metal ions, forming stable complexes. These metal complexes can function as catalysts in various organic transformations. For instance, related phenol (B47542) derivatives are used in the synthesis of flame retardants and other industrial chemicals, showcasing the versatility of the phenol backbone in creating functional molecules. Although direct examples of this compound in mainstream catalysis are not as prevalent as its use in dye synthesis, its functional groups make it a plausible candidate for the development of specialized ligands for coordination chemistry.

Comparative Academic Studies with Analogous Aminophenol Compounds

Structural Influences on Reactivity and Synthetic Utility

The reactivity of an aminophenol is fundamentally governed by the electronic and steric properties of the substituents on both the aromatic ring and the nitrogen atom. In 3-(Propylamino)phenol, the propyl group on the nitrogen atom and its meta-position relative to the hydroxyl group create a unique chemical profile that stands in contrast to other aminophenols.

A comparison between this compound and its 3-(diphenylamino)phenol (B10024) analogue highlights the profound impact of N-substituents on the molecule's properties. The primary differences arise from steric bulk and electronic effects.

The N-propyl group is a simple alkyl chain with an electron-donating inductive effect, which increases the electron density on the nitrogen atom. This makes the amine more basic and a stronger nucleophile. Conversely, the diphenylamino group consists of two bulky phenyl rings. The nitrogen's lone pair of electrons is delocalized across both aromatic rings through resonance. This resonance effect drastically reduces the electron density on the nitrogen, making 3-(diphenylamino)phenol significantly less basic.

Furthermore, the two phenyl groups create substantial steric hindrance around the nitrogen atom, impeding its ability to participate in nucleophilic attacks or acid-base reactions. The propyl group presents much lower steric bulk. These differences directly influence their synthetic applications, with the propylamino variant being more suitable for reactions where the nitrogen's nucleophilicity is key, while the diphenylamino analogue's reactivity is diminished.

Table 1: Comparison of Structural Influences
FeatureThis compound3-(Diphenylamino)phenol
N-SubstituentPropyl groupTwo Phenyl groups
Primary Electronic EffectElectron-donating (Inductive)Electron-withdrawing (Resonance)
Steric Hindrance at NitrogenLowVery High
Relative Basicity of NitrogenHigherLower
Expected NucleophilicityEnhancedSignificantly Reduced

When compared to its parent compound, 3-Aminophenol (B1664112), the distinguishing feature of this compound is the N-propyl substituent. 3-Aminophenol is a primary aromatic amine, whereas this compound is a secondary amine. wikipedia.org The addition of the propyl group has two main consequences:

Increased Basicity : Alkyl groups are electron-donating. The propyl group pushes electron density onto the nitrogen atom, increasing its basicity compared to the unsubstituted amino group in 3-aminophenol. The pKa of the amino group in 3-aminophenol is approximately 4.37. wikipedia.org While specific data for the propyl-substituted version is not readily available, N-alkylation of anilines generally increases their basicity.

Enhanced Nucleophilicity : The increased electron density also makes the nitrogen atom a more potent nucleophile, enhancing its reactivity in nucleophilic substitution and addition reactions.

The hydroxyl group in both compounds behaves as a weak acid. noaa.gov However, the primary site of reaction in many cases is the more nucleophilic nitrogen atom. This makes this compound a more reactive nucleophile than 3-aminophenol in many synthetic contexts.

The length and branching of the N-alkyl chain in aminophenols can fine-tune the compound's reactivity. Comparing the propylamino group to other alkyl substituents like methyl, ethyl, and dipropyl groups reveals a trend in basicity and steric effects.

Basicity : Basicity generally increases with the number of alkyl groups due to the cumulative inductive effect. For instance, 3-(dipropylamino)phenol is expected to be more basic than this compound. mdpi.com The trend for single, straight-chain alkyl groups (methyl, ethyl, propyl) shows a slight increase in basicity with chain length, although this effect is less pronounced than adding a second alkyl group.

Steric Hindrance : As the alkyl chains become larger or more numerous (e.g., changing from a single propyl to a dipropyl group), steric hindrance around the nitrogen atom increases. This can affect the rate of reaction, particularly if the electrophile is also bulky. While a propyl group is larger than a methyl group, the difference in steric hindrance is moderate. However, a dipropylamino group presents a significantly more crowded environment.

Table 2: Comparison of N-Alkyl Group Contributions
CompoundN-Substituent(s)Expected Relative BasicityRelative Steric Hindrance
3-Aminophenol-H, -HBaseLowest
3-(Methylamino)phenol-CH₃, -HBase +Low
This compound-CH₂CH₂CH₃, -HBase ++Moderate
3-(Dipropylamino)phenol-CH₂CH₂CH₃, -CH₂CH₂CH₃Base +++High

Methodological Comparisons in Synthesis and Characterization

The synthesis and analysis of this compound and its analogues require specific methodologies to ensure selectivity and accurate identification.

The synthesis of N-alkylated aminophenols like this compound must overcome the challenge of selective N-alkylation over O-alkylation of the phenolic hydroxyl group.

A highly effective and selective method is reductive amination . This process involves the condensation of 3-aminophenol with propanal (the aldehyde corresponding to the propyl group) to form an intermediate imine (a Schiff base). The imine is then reduced in situ, typically with a reducing agent like sodium borohydride (B1222165), to yield the secondary amine, this compound. researchgate.netmasterorganicchemistry.com This one-pot reaction is efficient and often results in good to excellent yields, selectively producing the N-alkylated product. umich.edu Studies on similar systems have reported yields exceeding 90% for this type of selective N-alkylation. umich.edu

An alternative is direct alkylation using a propyl halide (e.g., 1-bromopropane). However, this method is less selective. Both the amino and hydroxyl groups can be alkylated, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To achieve selectivity, the more nucleophilic amino group can be protected (for instance, by reacting with benzaldehyde), followed by alkylation of the hydroxyl group, and subsequent deprotection. researchgate.net Conversely, selective N-alkylation can be challenging without specialized catalyst systems. nih.gov

Table 3: Comparison of Synthetic Methods for this compound
MethodReagentsSelectivityTypical Yields
Reductive Amination3-Aminophenol, Propanal, NaBH₄High for N-alkylationGood to Excellent (>90%) umich.edu
Direct Alkylation3-Aminophenol, Propyl Halide, BaseLow (risk of O- and poly-alkylation)Variable, often requires purification
Protected AlkylationProtection (e.g., benzaldehyde), Alkylation, DeprotectionCan be directed to O- or N-alkylationGood, but is a multi-step process researchgate.net

Distinguishing this compound from its isomers (e.g., 2- and 4-(propylamino)phenol) and related derivatives is crucial and relies on modern analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating aminophenol isomers. nih.gov Using a mixed-mode or reversed-phase column, compounds can be separated based on differences in polarity and interaction with the stationary phase. This compound, with its specific polarity imparted by the meta-arrangement of its functional groups and the nonpolar propyl chain, will have a distinct retention time compared to its ortho and para isomers and its parent compound, 3-aminophenol. nih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural information.

¹H NMR: The spectrum of this compound would show characteristic signals for the propyl group: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons attached to the nitrogen (-CH₂-N). The aromatic protons would appear as a complex pattern of multiplets consistent with a 1,3-disubstituted benzene (B151609) ring. The N-H and O-H protons would appear as broad singlets.

¹³C NMR: The spectrum would show three distinct signals for the three unique carbons of the propyl chain and characteristic signals for the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. The spectrum of this compound would exhibit a broad absorption band for the O-H stretch of the phenol (B47542), a sharp peak for the N-H stretch of the secondary amine, C-N stretching vibrations, and absorption bands characteristic of the substituted aromatic ring. mdpi.com These patterns can differentiate it from primary amines (like 3-aminophenol, which has a different N-H stretch) or tertiary amines (like 3-(dipropylamino)phenol, which lacks an N-H stretch).

Table 4: Analytical Methodologies for Differentiation
TechniqueInformation Provided for Differentiation
HPLCSeparates isomers and derivatives based on polarity, resulting in unique retention times. nih.gov
¹H NMRConfirms the propyl group structure (triplet, sextet, triplet pattern) and the substitution pattern on the aromatic ring.
¹³C NMRShows the exact number and chemical environment of all carbon atoms in the molecule.
FT-IRIdentifies key functional groups (O-H, secondary N-H, C-N) and distinguishes from primary or tertiary amines. mdpi.com

Advanced Mechanistic Insights from Comparative Studies

Comparative studies involving this compound and its analogous compounds have provided significant insights into the nuanced mechanisms governing their chemical behavior. By examining series of related aminophenols, researchers can delineate how subtle structural modifications influence their reactivity, particularly in the context of antioxidant and pro-oxidant activities. These investigations are crucial for understanding the fundamental principles of radical scavenging and structure-reactivity relationships.

The antioxidant activity of aminophenols is primarily attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET) frontiersin.org. The efficiency of these processes is highly dependent on the molecular structure.

Comparative studies on aminophenol isomers reveal significant differences in their radical scavenging capabilities. Research has shown that 2-aminophenol (B121084) and 4-aminophenol (B1666318) exhibit potent reactivity with DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, whereas 3-aminophenol demonstrates minimal reactivity researchgate.net. This suggests that the relative positions of the amino and hydroxyl groups are critical in determining the radical scavenging mechanism and efficacy. The ortho and para positions allow for the formation of a more stable radical species through resonance stabilization, a pathway less favorable for the meta-isomer.

Further mechanistic insights can be drawn from studies on substituted aminophenols. A notable study compared the antioxidant effects of p-aminophenol (p-AP) and acetaminophen (B1664979) (APAP) with their O-sulfated metabolites, p-APS and APAPS, respectively nih.govjst.go.jp. Using a DPPH radical scavenging assay, it was found that the antioxidant capacity of APAPS was approximately 126 times lower than its parent compound, APAP nih.govjst.go.jp. Conversely, p-APS displayed a radical scavenging capability comparable to that of unsulfated p-AP nih.govjst.go.jp. This indicates that sulfation does not invariably lead to a decrease in antioxidant activity and that other structural features, such as the presence of an additional "active site," can play a significant role nih.gov.

Comparative Radical Scavenging Activity of Aminophenol Analogs

CompoundRelative DPPH Radical Scavenging ActivityKey Finding
p-Aminophenol (p-AP)Strong (~6.0 times higher than APAP) jst.go.jpServes as a baseline for potent scavenging activity.
p-Aminophenol O-sulfate (p-APS)Comparable to p-AP nih.govjst.go.jpSulfation does not diminish antioxidant capacity in this case.
Acetaminophen (APAP)Moderate jst.go.jpThe N-acetyl group reduces scavenging activity compared to p-AP.
Acetaminophen O-sulfate (APAPS)Very Low (~126 times lower than APAP) nih.govjst.go.jpSulfation significantly deactivates the molecule's antioxidant potential.
3-AminophenolLittle to no activity researchgate.netThe meta-position of functional groups is unfavorable for radical stabilization.

These comparative findings underscore that the radical scavenging mechanism in the aminophenol series is not governed by a single factor but by a complex interplay between the positions of the hydroxyl and amino groups and the electronic effects of other substituents.

The relationship between the chemical structure of aminophenols and their reactivity is a key area of investigation. Theoretical studies using Density Functional Theory (DFT) have been instrumental in quantifying the parameters that dictate this relationship.

A DFT study on aminophenol isomers provided crucial data on their stability and reactivity researchgate.net. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) energy, Ionization Potential (IP), and O–H Bond Dissociation Energy (BDE), researchers established a clear reactivity trend. The 4-aminophenol isomer was found to be the most reactive and least stable, while the 3-aminophenol isomer was the least reactive and most stable researchgate.net. This theoretical finding aligns with experimental observations where 3-aminophenol shows limited radical scavenging activity researchgate.net. The lower ionization potential and bond dissociation energy in the 4-isomer facilitate easier electron or hydrogen donation, which is fundamental to its antioxidant function researchgate.net.

Calculated Reactivity Parameters for Aminophenol Isomers

CompoundHOMO (eV)Ionization Potential (kcal/mol)O-H BDE (kcal/mol)Relative Reactivity
2-Aminophenol-4.86161.09387.06Intermediate
3-Aminophenol-5.10166.29399.29Low
4-Aminophenol-4.70157.44389.92High

Data sourced from a B3LYP/6-31G* level DFT study. researchgate.net

The influence of substituents extends beyond the basic isomeric framework. Studies on 4-alkylaminophenols have shown that antiproliferative potencies are enhanced by longer alkyl chain lengths nih.gov. This increase in chain length also correlates with improved superoxide (B77818) trapping and reduced lipid peroxidation, demonstrating a clear structure-reactivity correlation where lipophilicity and chain conformation play a role nih.gov.

Another example comes from the study of halogenated aminophenols. While not directly focused on radical scavenging, comparative cytotoxicity studies of chlorinated 4-aminophenols revealed that both the number and the position of chloro-substituents significantly influence their toxic potential. This highlights that the introduction of electron-withdrawing groups and their specific location on the aromatic ring can drastically alter the compound's biological reactivity.

Q & A

Q. What are the validated synthesis routes for 3-(Propylamino)phenol, and what are the critical parameters for optimizing yield?

Methodological Answer:

  • Synthesis via Reductive Amination : React 3-aminophenol with propionaldehyde in methanol under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBH3CN) to stabilize the secondary amine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Grignard-Based Approaches : Use 3-methoxybenzaldehyde to form intermediates, followed by deprotection with BBr3 in dichloromethane to yield the phenol moiety .
  • Critical Parameters : Monitor pH during reductive amination (optimal pH 6–7), control reaction temperature (20–25°C), and confirm product purity via TLC/HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy : Look for δ 6.5–7.2 ppm (aromatic protons), δ 2.8–3.2 ppm (N-propyl CH2), and δ 1.4–1.6 ppm (propyl CH3) in 1H^1H NMR. In 13C^13C NMR, confirm phenolic C-OH (~150 ppm) and propyl carbons (~22 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode; expect [M+H]+ at m/z 166.2 (C9H13NO). Validate with high-resolution MS (HRMS) for exact mass confirmation .
  • FT-IR : Identify O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

  • Storage : Store at 0–6°C in amber vials under inert gas (N2/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include oxidized quinones or dimerized species .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s biological activity, particularly in enzyme inhibition?

Methodological Answer:

  • In Vitro Assays : Use triplicate experiments with escalating doses (1–100 µM) against target enzymes (e.g., kinases, oxidases). Include DAMGO or other reference compounds as positive controls .
  • Data Normalization : Express activity as % inhibition relative to controls. Use nonlinear regression (GraphPad Prism) to calculate IC50 values .
  • Validation : Confirm specificity via competitive binding assays or CRISPR-edited cell lines lacking the target enzyme .

Q. How should conflicting data on metabolite identification (e.g., glucuronidation vs. sulfation) be resolved in pharmacokinetic studies?

Methodological Answer:

  • Analytical Validation : Use LC-MS/MS with stable isotope-labeled internal standards. Compare fragmentation patterns against synthetic standards (e.g., this compound glucuronide vs. sulfate) .
  • Inclusion Criteria : Adhere to protocols requiring ≥95% purity for metabolites and validation in two independent assays (e.g., enzymatic hydrolysis followed by MS) .

Q. What computational strategies are effective for predicting this compound’s binding affinity to neurological receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., serotonin receptors). Prioritize docking poses with ΔG < -7 kcal/mol .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Derivatization : React with acyl chlorides (e.g., acetyl chloride) in dry THF with Et3N as base. Monitor progress via 1H^1H NMR for esterification (~2.1 ppm CH3CO) .
  • Catalyst Screening : Test Pd/C, CuCl, or enzyme-mediated catalysis for cross-coupling reactions. Use DoE (Design of Experiments) to optimize solvent (e.g., DMF vs. MeCN) and temperature .

Contradiction Analysis & Best Practices

Q. Why do studies report divergent solubility profiles for this compound, and how can this be addressed experimentally?

Methodological Answer:

  • Solvent Selection : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar). Note discrepancies due to polymorphic forms .
  • Standardization : Follow OECD 105 guidelines for shake-flask method. Pre-saturate solvents and use UV-Vis for quantification (λmax ~270 nm) .

Q. What criteria should guide the inclusion/exclusion of this compound in meta-analyses of polyphenol bioactivity?

Methodological Answer:

  • Exclusion Criteria : Reject studies lacking mass spectrometry validation, non-quantitative methods, or unclear dosing protocols .
  • Inclusion Criteria : Prioritize in vivo studies with defined metabolites and disease models (e.g., rodent inflammation assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.